1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole
CAS No.: 1514204-74-0
Cat. No.: VC2734168
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole - 1514204-74-0](/images/structure/VC2734168.png)
Specification
CAS No. | 1514204-74-0 |
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Molecular Formula | C14H19N3 |
Molecular Weight | 229.32 g/mol |
IUPAC Name | 1-methyl-4-(piperazin-1-ylmethyl)indole |
Standard InChI | InChI=1S/C14H19N3/c1-16-8-5-13-12(3-2-4-14(13)16)11-17-9-6-15-7-10-17/h2-5,8,15H,6-7,9-11H2,1H3 |
Standard InChI Key | TUAUBKRSMZWDAI-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C(C=CC=C21)CN3CCNCC3 |
Canonical SMILES | CN1C=CC2=C(C=CC=C21)CN3CCNCC3 |
Introduction
Chemical Identity and Structure
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole (CID: 82510091) is an organic compound belonging to the indole-piperazine hybrid class. It features an indole core with a methyl substituent at position 1 (the nitrogen atom) and a piperazine ring attached via a methylene bridge at position 4 of the indole ring system. This compound is registered with the CAS number 1514204-74-0 .
The structure consists of three main components:
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An indole core structure (bicyclic aromatic heterocycle)
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A methyl group attached to the nitrogen atom (position 1) of the indole
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A piperazine ring connected to position 4 of the indole via a methylene (-CH2-) bridge
The indole scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceuticals. Similarly, the piperazine moiety is commonly found in compounds exhibiting neurological, antimicrobial, and anticancer activities.
Physical and Chemical Properties
The physical and chemical properties of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole provide insights into its potential pharmacokinetic behavior and interactions with biological systems.
Table 1: Physical and Chemical Properties of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole
Property | Value |
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Molecular Formula | C14H19N3 |
Molecular Weight | 229.32 g/mol |
CAS Number | 1514204-74-0 |
PubChem CID | 82510091 |
IUPAC Name | 1-methyl-4-(piperazin-1-ylmethyl)indole |
SMILES | CN1C=CC2=C(C=CC=C21)CN3CCNCC3 |
InChIKey | TUAUBKRSMZWDAI-UHFFFAOYSA-N |
The compound contains three nitrogen atoms: one in the indole ring system and two in the piperazine ring. The presence of both lipophilic (indole and methyl) and hydrophilic (piperazine) moieties suggests a balanced lipophilicity profile, which may contribute to favorable pharmacokinetic properties in biological systems .
Structural Characteristics and Chemical Reactivity
The structural features of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole significantly influence its chemical reactivity and potential biological interactions.
Indole Moiety
The indole core consists of a benzene ring fused to a pyrrole ring, creating an electron-rich aromatic system. The N-methylation at position 1:
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Prevents the formation of hydrogen bonds through the indole NH
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Increases lipophilicity compared to non-methylated analogs
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May enhance metabolic stability by blocking a potential site of metabolism
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Alters the electronic distribution within the indole system
Piperazine Moiety
The piperazine ring provides:
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A basic nitrogen atom capable of accepting protons under physiological conditions
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Potential for hydrogen bonding interactions with biological targets
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A site for further derivatization to optimize pharmacological properties
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Enhanced water solubility compared to purely lipophilic structures
Methylene Bridge
The methylene (-CH2-) linker between the indole and piperazine:
These structural features collectively contribute to the compound's potential for diverse chemical interactions and biological activities .
Structure-Activity Relationship Insights
Analysis of related indole-piperazine compounds provides insights into potential structure-activity relationships that may apply to 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole:
Indole Substitution Patterns
The position of substitution on the indole ring significantly impacts biological activity:
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Position 4 substitution (as in our compound) may confer specific binding characteristics
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Related compounds with substitution at position 3 have shown notable cytotoxic activity
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N-methylation at position 1 often enhances cell permeability and metabolic stability
Piperazine Modifications
The piperazine ring provides opportunities for activity modulation:
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The unsubstituted nitrogen of piperazine serves as a potential site for hydrogen bonding
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In related compounds, substitution on the piperazine ring has been used to optimize activity and selectivity profiles
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The basicity of piperazine contributes to improved aqueous solubility and biological distribution
Linker Influence
The methylene bridge between indole and piperazine affects molecular flexibility:
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It allows conformational adaptation for optimal target binding
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Compared to direct attachment, the methylene spacer reduces steric hindrance
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The length and nature of this linker influence the relative orientation of pharmacophoric groups
These structure-activity insights provide valuable guidance for potential optimization of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole for specific biological targets and applications .
Comparative Analysis with Related Compounds
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole can be compared with several structurally related compounds to understand its unique features and potential properties.
Table 3: Comparison of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole with Related Compounds
The structural differences highlight how small modifications to the core scaffold can potentially lead to significant changes in biological activity and physicochemical properties. This comparative analysis provides a foundation for understanding the potential unique contributions of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole in biological systems .
Research Applications and Future Directions
Based on the properties and potential activities of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole, several promising research directions emerge:
Medicinal Chemistry Applications
The compound shows potential for development in several therapeutic areas:
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As a lead structure for anticancer agent development, particularly for solid tumors
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For exploration as an HDAC inhibitor for epigenetic regulation
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As a scaffold for developing compounds targeting tubulin polymerization
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For investigation in other areas where indole derivatives show activity, such as anti-inflammatory and antimicrobial applications
Structure Optimization Strategies
Future research could focus on structural modifications to enhance potency and selectivity:
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Substitution at various positions of the indole ring to explore electronic effects
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Modification of the piperazine ring with functional groups to enhance target binding
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Exploration of different linkers between the indole and piperazine moieties
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Development of hybrid molecules incorporating additional pharmacophores
Biological Evaluation Priorities
Comprehensive biological assessment should include:
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Cytotoxicity screening against diverse cancer cell panels
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Enzymatic assays for HDAC inhibition and other relevant targets
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Investigation of cellular mechanisms, including apoptosis induction and cell cycle effects
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In vivo evaluation of promising derivatives for pharmacokinetics and efficacy
Computational Approaches
Computational studies can accelerate optimization efforts:
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Molecular docking studies with potential biological targets
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Quantitative structure-activity relationship (QSAR) modeling
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Molecular dynamics simulations to understand binding interactions
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Pharmacophore modeling to identify essential structural features
These research directions highlight the significant potential of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole as a valuable compound in medicinal chemistry research and drug discovery efforts .
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